![molecular formula C13H20N2OSi B2590433 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole CAS No. 101226-37-3](/img/structure/B2590433.png)

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

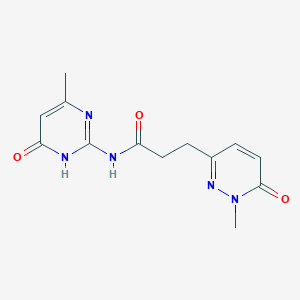

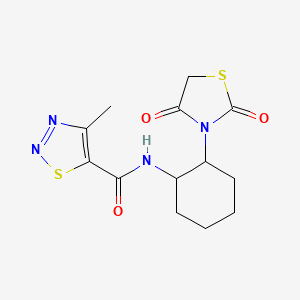

“1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole” is a chemical compound with the molecular formula C13H20N2OSi and a molecular weight of 248.4 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . It also contains a trimethylsilyl group and an ethoxy group attached to a methyl group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Imidazoles

This compound is utilized in the synthesis of various polysubstituted imidazoles, which are valuable in pharmaceutical chemistry due to their biological activities . The trimethylsilyl group aids in the protection of sensitive sites during the reaction, allowing for more precise synthesis.

Silylation of Alcohols and Carbohydrates

As a silylating agent, it is used to protect alcohols and carbohydrates during chemical reactions. This protection is crucial for the synthesis of complex organic molecules where selectivity and reactivity need to be tightly controlled .

Derivatization of Carbohydrates

In analytical chemistry, it serves as a derivatization reagent for carbohydrates, converting them into trimethylsilyl ethers. This process is essential for the analysis of carbohydrates by gas chromatography .

Protection of Hydroxyl Groups

It is employed to protect hydroxyl groups in the presence of amine functionalities. This selective protection is vital in multi-step organic syntheses where different functional groups need to be selectively activated or deactivated .

Intermediate for Imidazole Derivatives

The compound acts as an intermediate in the synthesis of imidazole derivatives. These derivatives have a wide range of applications, including medicinal chemistry and material science .

Site-Selective Silylation

It is used for the site-selective silylation of molecules, which is a critical step in the synthesis of various organic compounds. The ability to selectively silylate a specific site on a molecule is important for the development of pharmaceuticals and other chemicals .

N-Heterocyclic Carbene (NHC) Precursor

This compound can act as a precursor to N-heterocyclic carbenes, which are used as ligands and organocatalysts in modern organic synthesis. NHCs have become indispensable in various catalytic processes .

Research and Development

Sigma-Aldrich notes that this compound is provided to early discovery researchers as part of a collection of unique chemicals, indicating its use in exploratory research to discover new reactions and processes .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

2-(benzimidazol-1-ylmethoxy)ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OSi/c1-17(2,3)9-8-16-11-15-10-14-12-6-4-5-7-13(12)15/h4-7,10H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEIFQABLPHUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)

![N-cyclopropyl-1-[6-({2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2590357.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)